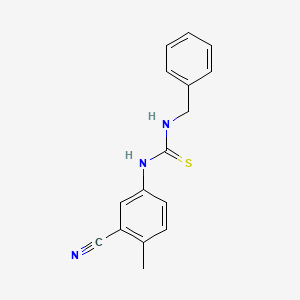

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea is a synthetic compound belonging to the class of thioureas. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

The synthesis of 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 3-cyano-4-methylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.

Medicine: Research has indicated its potential use in developing therapeutic agents for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of corrosion inhibitors and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea can be compared with other similar compounds, such as:

1-Benzyl-3-phenyl-2-thiourea: This compound shares the core structure of 1-benzyl-3-aryl-thiourea but lacks the cyano and methyl substituents on the phenyl ring.

1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea: This compound exists as the thioamide tautomer in its solid state and features an intramolecular N–H⋯N hydrogen bond.

1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one: Although not a thiourea derivative, this compound shares structural similarities and demonstrates significant antimicrobial activity.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Biological Activity

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by the presence of a cyano group and a benzyl moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against a range of bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound demonstrates significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 22.0 |

| HeLa (Cervical Cancer) | 18.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight the compound's potential as an anticancer agent.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have explored the biological activity of thiourea derivatives, including this compound:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the compound against multi-drug resistant strains of bacteria and found it effective in reducing bacterial load in vitro.

-

Anticancer Research :

- A study focused on its effects on MCF-7 cells reported significant apoptosis induction, with morphological changes observed under microscopy, confirming its potential as a chemotherapeutic agent.

Properties

IUPAC Name |

1-benzyl-3-(3-cyano-4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-12-7-8-15(9-14(12)10-17)19-16(20)18-11-13-5-3-2-4-6-13/h2-9H,11H2,1H3,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKKVAWXIXTKRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.